Cas no 1373232-23-5 ((R)-(Pyrrolidin-3-yloxy)-acetic acid methyl ester)
(R)-(Pyrrolidin-3-yloxy)-acetic acid methyl ester Chemical and Physical Properties
Names and Identifiers
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- (R)-(Pyrrolidin-3-yloxy)-acetic acid methyl ester
- methyl (R)-2-(pyrrolidin-3-yloxy)acetate
- NE63875
- SB33176
- methyl 2-[(3R)-pyrrolidin-3-yloxy]acetate
-
- MDL: MFCD22201195
- Inchi: 1S/C7H13NO3/c1-10-7(9)5-11-6-2-3-8-4-6/h6,8H,2-5H2,1H3/t6-/m1/s1
- InChI Key: CNRMSXVAIYXYCE-ZCFIWIBFSA-N
- SMILES: O(CC(=O)OC)[C@H]1CNCC1
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 11
- Rotatable Bond Count: 4
- Complexity: 138
- XLogP3: -0.2
- Topological Polar Surface Area: 47.6
(R)-(Pyrrolidin-3-yloxy)-acetic acid methyl ester Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 75R0459-1g |
(R)-(Pyrrolidin-3-yloxy)-acetic acid methyl ester |
1373232-23-5 | 96% | 1g |
5071.29CNY | 2021-05-07 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 75R0459-5g |
(R)-(Pyrrolidin-3-yloxy)-acetic acid methyl ester |
1373232-23-5 | 96% | 5g |
16943.89CNY | 2021-05-07 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 75R0459-500mg |
(R)-(Pyrrolidin-3-yloxy)-acetic acid methyl ester |
1373232-23-5 | 96% | 500mg |
2959.67CNY | 2021-05-07 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 75R0459-250mg |
(R)-(Pyrrolidin-3-yloxy)-acetic acid methyl ester |
1373232-23-5 | 96% | 250mg |
1908.1CNY | 2021-05-07 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 75R0459-100mg |
(R)-(Pyrrolidin-3-yloxy)-acetic acid methyl ester |
1373232-23-5 | 96% | 100mg |
1382.31CNY | 2021-05-07 | |
| eNovation Chemicals LLC | Y1005834-100mg |
(R)-(Pyrrolidin-3-yloxy)-acetic acid methyl ester |
1373232-23-5 | 95% | 100mg |
$215 | 2024-07-28 | |
| eNovation Chemicals LLC | Y1005834-250mg |
(R)-(Pyrrolidin-3-yloxy)-acetic acid methyl ester |
1373232-23-5 | 95% | 250mg |
$285 | 2024-07-28 | |
| eNovation Chemicals LLC | Y1005834-500mg |
(R)-(Pyrrolidin-3-yloxy)-acetic acid methyl ester |
1373232-23-5 | 95% | 500mg |
$455 | 2024-07-28 | |
| eNovation Chemicals LLC | Y1005834-1g |
(R)-(Pyrrolidin-3-yloxy)-acetic acid methyl ester |
1373232-23-5 | 95% | 1g |
$780 | 2024-07-28 | |
| eNovation Chemicals LLC | Y1005834-5g |
(R)-(Pyrrolidin-3-yloxy)-acetic acid methyl ester |
1373232-23-5 | 95% | 5g |
$3100 | 2024-07-28 |
(R)-(Pyrrolidin-3-yloxy)-acetic acid methyl ester Suppliers
(R)-(Pyrrolidin-3-yloxy)-acetic acid methyl ester Related Literature
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Priyambada Nayak,Tanmaya Badapanda,Anil Kumar Singh,Simanchalo Panigrahi RSC Adv., 2017,7, 16319-16331
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Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
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Bo Cao,Yin Wei Chem. Commun., 2018,54, 2870-2873
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Jing Chen,Yu Shao,Danzhen Li J. Mater. Chem. A, 2017,5, 937-941
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Huifang Yang,Haoran Guo,Peidong Fan,Xinpan Li,Wenlu Ren,Rui Song Nanoscale, 2020,12, 7024-7034
Additional information on (R)-(Pyrrolidin-3-yloxy)-acetic acid methyl ester
Recent Advances in the Application of (R)-(Pyrrolidin-3-yloxy)-acetic acid methyl ester (CAS: 1373232-23-5) in Chemical Biology and Pharmaceutical Research
The compound (R)-(Pyrrolidin-3-yloxy)-acetic acid methyl ester (CAS: 1373232-23-5) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its versatile applications in drug discovery and development. This chiral pyrrolidine derivative serves as a key intermediate in the synthesis of various bioactive molecules, particularly those targeting neurological and cardiovascular diseases. Recent studies have highlighted its role in the design of novel enzyme inhibitors and receptor modulators, leveraging its unique stereochemical properties to enhance binding affinity and selectivity.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the efficacy of (R)-(Pyrrolidin-3-yloxy)-acetic acid methyl ester as a precursor in the synthesis of potent GABAA receptor agonists. The research team utilized a multi-step synthetic route, starting from commercially available (R)-3-hydroxypyrrolidine, to achieve high enantiomeric purity (>99% ee) of the target compound. The resulting agonists exhibited improved blood-brain barrier permeability and reduced off-target effects compared to previous generations of GABAergic drugs, suggesting promising therapeutic potential for anxiety and epilepsy disorders.
In parallel developments, pharmaceutical companies have incorporated this compound into their drug discovery pipelines for cardiovascular applications. A recent patent application (WO2023056121) discloses its use in the preparation of novel angiotensin-converting enzyme (ACE) inhibitors with enhanced pharmacokinetic profiles. The methyl ester moiety in 1373232-23-5 was found to significantly improve oral bioavailability while maintaining the desired pharmacological activity, addressing a longstanding challenge in antihypertensive drug development.
Structural optimization studies have revealed that the spatial orientation of the pyrrolidine oxygen and ester functionalities in (R)-(Pyrrolidin-3-yloxy)-acetic acid methyl ester plays a crucial role in its biological activity. Computational modeling and X-ray crystallography data published in ACS Chemical Biology (2024) demonstrate how this scaffold can adopt multiple bioactive conformations when interacting with different protein targets. This conformational flexibility, combined with the compound's synthetic accessibility, makes it an attractive building block for fragment-based drug design approaches.
Recent advances in synthetic methodology have also improved the scalability of 1373232-23-5 production. A green chemistry approach reported in Organic Process Research & Development (2023) achieved an 85% overall yield through a catalytic asymmetric synthesis route, significantly reducing the environmental impact compared to traditional methods. This development addresses both the growing demand for this intermediate and the pharmaceutical industry's increasing emphasis on sustainable manufacturing practices.
Looking forward, the unique properties of (R)-(Pyrrolidin-3-yloxy)-acetic acid methyl ester position it as a valuable tool in the development of next-generation therapeutics. Ongoing research explores its potential in targeted drug delivery systems, where its structural features may facilitate conjugation with various drug payloads while maintaining favorable pharmacokinetic properties. As the understanding of its structure-activity relationships continues to deepen, this compound is expected to play an increasingly important role in addressing unmet medical needs across multiple therapeutic areas.
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